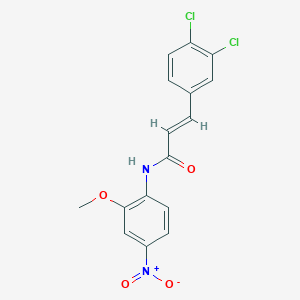![molecular formula C14H17N3O2 B5429484 N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5429484.png)
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers led by David Johnson at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
MPEP acts as a selective antagonist of the N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide receptor, which is involved in various neurological processes, including synaptic plasticity, learning, and memory. By blocking the activity of this compound, MPEP can modulate neuronal activity and reduce abnormal neuronal activity associated with various neurological disorders.
Biochemical and physiological effects:
MPEP has been shown to have various biochemical and physiological effects, including reducing synaptic plasticity, modulating neurotransmitter release, and reducing neuronal excitability. These effects are thought to underlie the therapeutic potential of MPEP in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPEP in lab experiments is its selectivity for the N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide receptor, which allows for specific modulation of neuronal activity. Additionally, MPEP has been extensively studied in animal models, making it a well-characterized tool for studying the role of this compound in various neurological processes. However, one limitation of using MPEP is its potential off-target effects, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on MPEP, including further characterization of its biochemical and physiological effects, investigation of its potential therapeutic applications in other neurological disorders, and development of more selective and potent N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide antagonists. Additionally, studies are needed to better understand the potential off-target effects of MPEP and to develop strategies to minimize these effects in lab experiments.
Synthesemethoden
MPEP can be synthesized using a multi-step process involving the reaction of 2-methoxybenzylamine with ethyl acetoacetate to form 2-(2-methoxyphenyl)ethyl-3-oxobutanoate. This intermediate is then reacted with hydrazine to form 2-(2-methoxyphenyl)ethyl hydrazinecarboxylate, which is subsequently cyclized to form MPEP.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Fragile X syndrome, and addiction. Studies have shown that MPEP can improve motor function in animal models of Parkinson's disease by reducing abnormal neuronal activity in the basal ganglia. In Fragile X syndrome, MPEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. Additionally, MPEP has been studied for its potential use in treating addiction, as it can reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17-12(8-10-16-17)14(18)15-9-7-11-5-3-4-6-13(11)19-2/h3-6,8,10H,7,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPPZSWKJVCUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5429406.png)

![7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5429415.png)
![7-(3,5-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5429418.png)
![N-{1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinyl}-2-pyridinamine](/img/structure/B5429423.png)
![7-(cyclopropylcarbonyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5429430.png)
![4-{5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine](/img/structure/B5429444.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5429455.png)
![8-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5429458.png)
![ethyl 1-[4-(phenylthio)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5429465.png)
![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5429471.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5429474.png)
![5-methyl-2-phenyl-4-{[(2,4,6-trichlorophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5429478.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5429482.png)